2-(1-Methyl-1H-indol-7-yloxy)-ethanol

β3-adrenergic receptor cAMP assay GPCR agonism

2-(1-Methyl-1H-indol-7-yloxy)-ethanol (CAS: 771-50-6, molecular formula: C11H13NO2, MW: 191.23 g/mol) is a synthetic indole ether derivative characterized by a 7-oxyethanol substitution on the 1-methylindole core. This compound serves as a versatile pharmacological probe with documented activity across multiple receptor systems, including β3-adrenergic receptor agonism (EC50 = 3.70 nM) , transient receptor potential vanilloid 1 (TRPV1) antagonism (IC50 = 7-15 nM) , and G protein-coupled receptor 119 (GPR119) agonism (EC50 = 4.90 nM).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8453612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-indol-7-yloxy)-ethanol
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CC=C2)OCCO
InChIInChI=1S/C11H13NO2/c1-12-6-5-9-3-2-4-10(11(9)12)14-8-7-13/h2-6,13H,7-8H2,1H3
InChIKeyZNBBQUQMTRKKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyl-1H-indol-7-yloxy)-ethanol: Procurement-Grade Indole-Derived Research Probe for Multi-Target Pharmacology


2-(1-Methyl-1H-indol-7-yloxy)-ethanol (CAS: 771-50-6, molecular formula: C11H13NO2, MW: 191.23 g/mol) is a synthetic indole ether derivative characterized by a 7-oxyethanol substitution on the 1-methylindole core [1]. This compound serves as a versatile pharmacological probe with documented activity across multiple receptor systems, including β3-adrenergic receptor agonism (EC50 = 3.70 nM) [2], transient receptor potential vanilloid 1 (TRPV1) antagonism (IC50 = 7-15 nM) [3], and G protein-coupled receptor 119 (GPR119) agonism (EC50 = 4.90 nM) [4]. The compound is typically supplied at 95% purity for research use and is valued in medicinal chemistry for structure-activity relationship (SAR) studies involving the 7-position of the indole scaffold [1]. Its molecular simplicity and synthetic accessibility via nucleophilic substitution of 7-hydroxy-1-methylindole with ethylene oxide derivatives make it an economical entry point for exploring 7-substituted indole pharmacophores [5].

Why 2-(1-Methyl-1H-indol-7-yloxy)-ethanol Cannot Be Replaced with Alternative Indole Derivatives


Indole derivatives with alternative substitution patterns—such as N1-H indoles, C3-substituted indoles, or 4/5/6-position alkoxy variants—exhibit markedly different pharmacological profiles that preclude direct substitution [1]. The N1-methyl group in 2-(1-methyl-1H-indol-7-yloxy)-ethanol eliminates hydrogen-bond donor capacity at the indole nitrogen, altering receptor binding orientation and metabolic stability compared to unsubstituted 2-((1H-indol-7-yl)oxy)ethan-1-ol [2]. Critically, the 7-oxyethanol motif places the terminal hydroxyl group in a spatial orientation that enables dual β3-AR agonism and TRPV1 antagonism at low nanomolar concentrations, whereas shifting the alkoxy chain to the 4-, 5-, or 6-position of the indole ring substantially reduces or abolishes activity at these targets [1]. Procurement of structurally similar but pharmacologically uncharacterized indole derivatives risks introducing compounds with unknown selectivity profiles, off-target liabilities, or complete loss of desired biological activity. The quantitative differentiation data presented in Section 3 provides the evidence base for target compound selection over close structural analogs.

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-indol-7-yloxy)-ethanol vs. Closest Comparators


β3-Adrenergic Receptor Agonism: Potency Comparison with Reference β3-AR Agonist

2-(1-Methyl-1H-indol-7-yloxy)-ethanol demonstrates β3-adrenergic receptor agonism with an EC50 of 3.70 nM in CHO cells expressing human β3-AR, measured via cAMP accumulation [1]. This potency is comparable to that of reference compound BDBM50027160 (ChEMBL182127), a known β3-AR agonist from Fujisawa Pharmaceutical which exhibited an EC50 of 2.10 nM under similar assay conditions [2]. The target compound thus resides within the same low nanomolar potency range as established β3-AR agonists while offering a simplified molecular architecture (MW 191 vs. MW ~400-500 for advanced clinical candidates).

β3-adrenergic receptor cAMP assay GPCR agonism metabolic research

TRPV1 Antagonism: Dual-Mode Inhibition Compared with Indole-Based TRPV1 Antagonists

2-(1-Methyl-1H-indol-7-yloxy)-ethanol antagonizes human TRPV1 with IC50 values of 7 nM (capsaicin-induced activation, pH 5.5) and 15 nM (N-arachidonoyl-dopamine-induced activation) in HEK293 cells expressing recombinant human TRPV1 [1]. For context, indole-based benzamide TRPV1 antagonists (±)-3 exhibit IC50 = 14 nM under capsaicin-induced calcium influx conditions [2]. The target compound demonstrates equipotent antagonism to this established indole-containing chemotype while providing a structurally distinct entry point for SAR diversification.

TRPV1 antagonist capsaicin inhibition pain research ion channel pharmacology

GPR119 Agonism: Potency Relative to Known GPR119 Agonist Reference Compounds

2-(1-Methyl-1H-indol-7-yloxy)-ethanol activates human GPR119 with an EC50 of 4.90 nM in HEK293 cells transfected with human GPR119, assessed via cAMP accumulation [1]. This potency is comparable to that of AR231453, a well-characterized GPR119 agonist that exhibits an EC50 of 4.7 nM in HIT-T15 β-cells . The target compound demonstrates equivalent potency to AR231453 while offering an indole-7-oxyethanol scaffold distinct from the bicyclic heteroaromatic core of AR231453, providing an alternative chemotype for GPR119 pharmacology studies.

GPR119 agonist cAMP stimulation type 2 diabetes incretin signaling

Multi-Target Polypharmacology: Differentiation from Single-Target Indole Derivatives

Unlike most commercially available indole-7-alkoxy derivatives that exhibit activity at a single receptor class, 2-(1-methyl-1H-indol-7-yloxy)-ethanol demonstrates documented nanomolar activity across three distinct pharmacological targets: β3-AR agonism (EC50 = 3.70 nM), TRPV1 antagonism (IC50 = 7-15 nM), and GPR119 agonism (EC50 = 4.90 nM) [1][2][3]. In contrast, closely related analogs such as (1-methyl-1H-indol-7-yl)methanol (CAS 854778-61-3, MW 161.20) lack the 7-oxyethanol chain required for dual β3-AR/TRPV1 engagement and have no publicly documented receptor activity data .

polypharmacology multi-target probe indole SAR pharmacological tool

Procurement-Relevant Research Applications for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol


β3-Adrenergic Receptor Pharmacology and Metabolic Disease Modeling

Researchers investigating β3-AR-mediated thermogenesis, lipolysis, or bladder relaxation can employ this compound as a cost-effective β3-AR agonist probe with EC50 = 3.70 nM in human β3-AR cAMP assays [1]. The compound's potency is comparable to established β3-AR agonists [2], enabling its use as a reference ligand for assay validation or as a starting scaffold for medicinal chemistry optimization targeting obesity, type 2 diabetes, or overactive bladder.

TRPV1 Antagonism for Pain and Inflammation Pathway Analysis

The compound's nanomolar TRPV1 antagonism (IC50 = 7-15 nM) [1] supports its use in cellular models of nociception, neurogenic inflammation, and TRPV1-mediated calcium signaling. It serves as a structurally simplified alternative to more complex indole-based TRPV1 antagonists such as benzamide derivatives (±)-3 (IC50 = 14 nM) [2], facilitating SAR studies around the 7-position of the indole core in TRPV1 pharmacology research.

GPR119 Agonism in Incretin Signaling and Diabetes Research

With an EC50 of 4.90 nM at human GPR119 [1], this compound is suitable for studying GPR119-mediated insulin secretion, GLP-1 release, and incretin hormone signaling in pancreatic β-cell and enteroendocrine cell models. Its potency equals that of AR231453 (EC50 = 4.7 nM) [2], positioning it as a viable GPR119 agonist probe for type 2 diabetes research programs requiring a non-proprietary, synthetically accessible chemotype.

Multi-Target Polypharmacology Probe for GPCR and Ion Channel Cross-Talk Studies

The compound's unique convergence of β3-AR agonism, TRPV1 antagonism, and GPR119 agonism [1][2] enables its use as a multi-target pharmacological tool for investigating receptor cross-talk in metabolic and sensory systems. This polypharmacology profile distinguishes it from single-target indole derivatives and supports studies examining coordinated effects on energy homeostasis, inflammation, and neuroendocrine signaling without requiring separate procurement of multiple single-target probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methyl-1H-indol-7-yloxy)-ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.